N-(cyclohexylideneamino)pyridine-4-carboxamide

Urease Inhibition Enzyme Assay Medicinal Chemistry

Researchers requiring a validated urease inhibitor for Helicobacter pylori studies or broad-spectrum antimicrobial programs often face limited options with reproducible, well-characterized activity. N-(cyclohexylideneamino)pyridine-4-carboxamide (CAS 15407-81-5) directly addresses this gap with quantitative, peer-validated performance metrics. • Urease inhibition IC50 = 3.41 ± 0.011 µM, enabling targeted anti-ulcer and anti-H. pylori drug discovery programs. • Broad-spectrum antibacterial MIC = 0.3-2 µM against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. • Defined monoclinic crystal structure (P21/c) ensures batch-to-batch consistency and reproducible solid-state properties for formulation and structural studies.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 15407-81-5
Cat. No. B096340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylideneamino)pyridine-4-carboxamide
CAS15407-81-5
SynonymsN'-Cyclohexylideneisonicotinic hydrazide
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CCC(=NNC(=O)C2=CC=NC=C2)CC1
InChIInChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
InChIKeyNGFVJSNUQFGXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclohexylideneamino)pyridine-4-carboxamide Procurement & Specifications


N-(cyclohexylideneamino)pyridine-4-carboxamide, also known as N'-cyclohexylideneisonicotinohydrazide, is a pyridine-4-carboxamide derivative with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound belongs to the class of isonicotinohydrazide derivatives, which are frequently investigated for their antimicrobial and antitubercular potential . Its hydrazone linkage and cyclohexylidene substituent confer distinct physicochemical properties, including a predicted ACD/LogP of 0.83 and a density of 1.2±0.1 g/cm³ . The compound is primarily utilized as a building block or research chemical in medicinal chemistry and drug discovery programs .

Substitution Risks for N-(cyclohexylideneamino)pyridine-4-carboxamide


Substituting N-(cyclohexylideneamino)pyridine-4-carboxamide with a generic pyridine carboxamide or a closely related analog (e.g., the 3-pyridyl isomer or a simple isonicotinohydrazide) can lead to significant deviations in biological activity, physicochemical behavior, and structural suitability for specific applications . The compound's unique hydrazone bond and cyclohexylidene ring create a distinct spatial geometry and electronic distribution, which directly impacts its ability to inhibit enzymes like urease (IC50 = 3.41 ± 0.011 µM) and its interaction with bacterial targets (MIC = 0.3 - 2 µM) [1]. Furthermore, its specific crystal structure and physicochemical profile (e.g., ACD/LogP = 0.83) are not replicated by analogs, making generic replacement a risk for reproducibility and efficacy in research and development.

Differentiation Evidence for N-(cyclohexylideneamino)pyridine-4-carboxamide


Urease Inhibition vs. Isoniazid

N-(cyclohexylideneamino)pyridine-4-carboxamide exhibits potent inhibition of urease with an IC50 of 3.41 ± 0.011 µM . This is in direct contrast to the parent compound, isonicotinohydrazide (isoniazid), which does not display this specific urease inhibition profile. This quantitative difference highlights the unique biological activity conferred by the cyclohexylideneamino modification.

Urease Inhibition Enzyme Assay Medicinal Chemistry

Antibacterial Activity Profile

The compound demonstrates a broad-spectrum antibacterial profile with Minimum Inhibitory Concentration (MIC) values of 0.3 µM against E. coli, 0.7 µM against P. aeruginosa, and 0.4 µM against B. subtilis [1]. While specific comparator data for isoniazid against these exact strains is not available in this dataset, the activity of N-(cyclohexylideneamino)pyridine-4-carboxamide against Gram-negative pathogens is noteworthy, as isoniazid is primarily active against mycobacteria. This demonstrates a significant expansion of antimicrobial spectrum.

Antibacterial MIC Gram-positive Gram-negative

X-ray Crystal Structure

X-ray crystallographic analysis reveals that N-(cyclohexylideneamino)pyridine-4-carboxamide crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This specific crystal packing and molecular conformation, which includes a non-planar structure and strong hydrogen bonding, are unique to this compound and directly influence its solid-state stability and solubility profile, distinguishing it from amorphous or differently crystalline analogs.

Crystallography X-ray Diffraction Solid-State Chemistry

Lipophilicity and Solubility Profile

The compound's lipophilicity is quantified by a calculated ACD/LogP value of 0.83 . This moderate lipophilicity, influenced by the cyclohexylidene ring, positions it between the more polar isoniazid (estimated LogP ≈ -0.7 [1]) and highly lipophilic analogs with larger substituents. This balanced LogP contributes to its favorable drug-likeness profile, with zero violations of Lipinski's Rule of 5 .

ADME Lipophilicity Drug-likeness

Application Scenarios for N-(cyclohexylideneamino)pyridine-4-carboxamide


Urease-Targeted Anti-Ulcer Drug Discovery

The compound's potent urease inhibition (IC50 = 3.41 ± 0.011 µM) makes it a valuable chemical probe or lead compound for developing new therapies against Helicobacter pylori infections and related gastrointestinal disorders, where urease activity is a key virulence factor.

Broad-Spectrum Antibacterial Development

With demonstrated MIC values of 0.3-2 µM against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria [1], this compound is a suitable scaffold for medicinal chemistry programs aiming to discover novel broad-spectrum antimicrobial agents.

Solid-State Crystallography Studies

The well-defined crystal structure, with specific unit cell parameters (a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) and a non-planar conformation [2], ensures batch-to-batch consistency and provides a model system for investigating structure-property relationships in organic solids.

ADME and Drug-Likeness Optimization

The compound's balanced lipophilicity (ACD/LogP = 0.83) and favorable drug-likeness profile (0 Rule of 5 violations) make it an excellent starting point for iterative optimization in drug discovery, particularly for oral bioavailability.

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